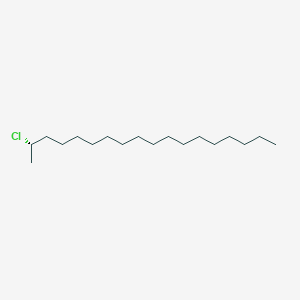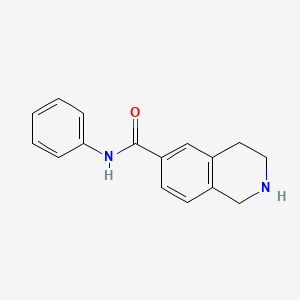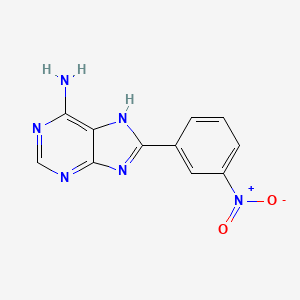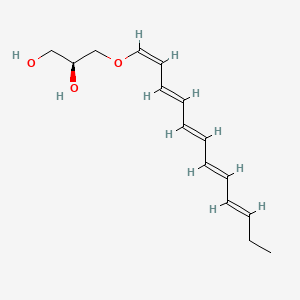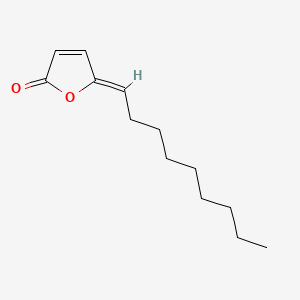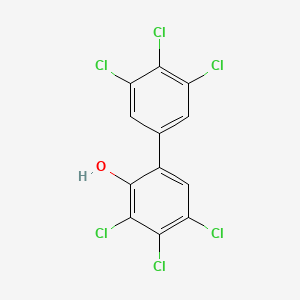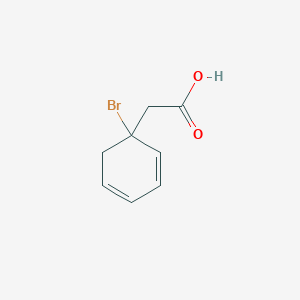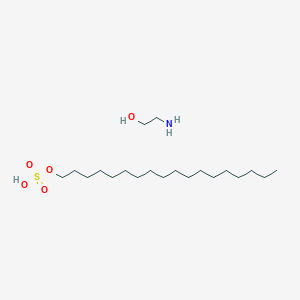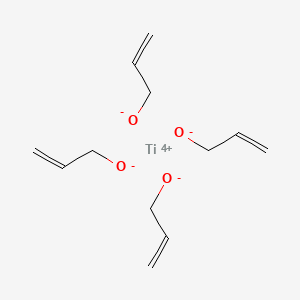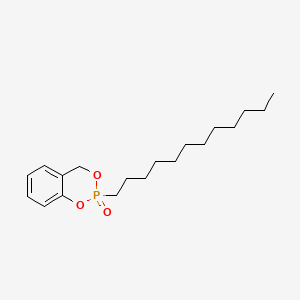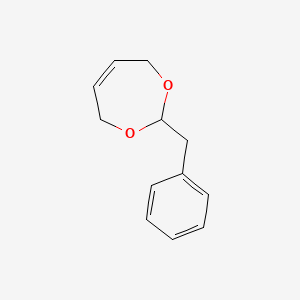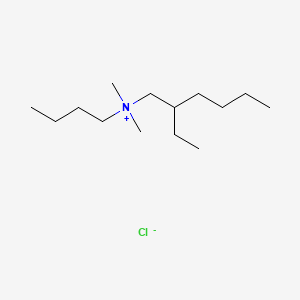
Butyl(2-ethylhexyl)dimethylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl(2-ethylhexyl)dimethylammonium chloride: is a quaternary ammonium compound with the molecular formula C14H32ClN and a molecular weight of 249.87 g/mol . This compound is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butyl(2-ethylhexyl)dimethylammonium chloride typically involves the quaternization of dimethylamine with butyl chloride and 2-ethylhexyl chloride. The reaction is carried out in an organic solvent such as toluene or ethanol under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. The reactants are fed into the reactor at controlled rates, and the reaction is monitored to ensure optimal yield and purity. The product is then separated and purified using techniques such as distillation, crystallization, or chromatography .
Chemical Reactions Analysis
Types of Reactions: Butyl(2-ethylhexyl)dimethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted ammonium compounds can be formed.
Oxidation Products: Oxidation can lead to the formation of different oxidized derivatives of the original compound.
Scientific Research Applications
Chemistry: Butyl(2-ethylhexyl)dimethylammonium chloride is used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between different phases, enhancing reaction rates and yields .
Biology and Medicine: In biological research, this compound is used as a surfactant in the preparation of liposomes and other drug delivery systems. It helps in stabilizing the lipid bilayers and improving the encapsulation efficiency of therapeutic agents .
Industry: In industrial applications, this compound is used in the formulation of cleaning agents, disinfectants, and fabric softeners. Its surfactant properties make it effective in reducing surface tension and enhancing the cleaning efficiency of these products .
Mechanism of Action
The mechanism of action of butyl(2-ethylhexyl)dimethylammonium chloride primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between different phases. In biological systems, it interacts with lipid bilayers, enhancing the permeability and stability of cell membranes or liposomes .
Comparison with Similar Compounds
- Cetyltrimethylammonium chloride
- Benzalkonium chloride
- Dodecyltrimethylammonium chloride
Comparison: Butyl(2-ethylhexyl)dimethylammonium chloride is unique due to its specific alkyl chain structure, which imparts distinct surfactant properties. Compared to cetyltrimethylammonium chloride and benzalkonium chloride, it has a different balance of hydrophobic and hydrophilic regions, making it suitable for specific applications where other quaternary ammonium compounds may not be as effective .
Properties
CAS No. |
71607-37-9 |
|---|---|
Molecular Formula |
C14H32ClN |
Molecular Weight |
249.86 g/mol |
IUPAC Name |
butyl-(2-ethylhexyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C14H32N.ClH/c1-6-9-11-14(8-3)13-15(4,5)12-10-7-2;/h14H,6-13H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
OHLBKHXFHVSHND-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)C[N+](C)(C)CCCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


